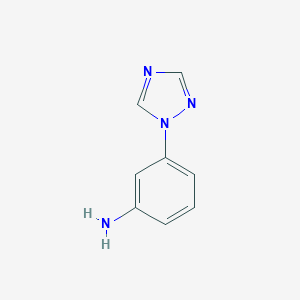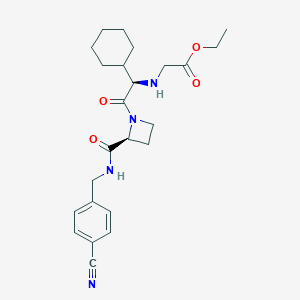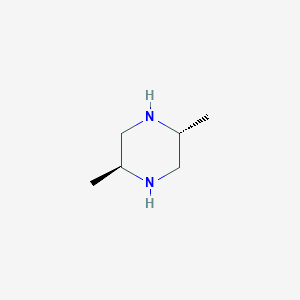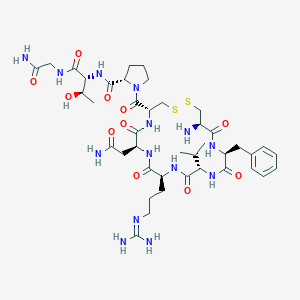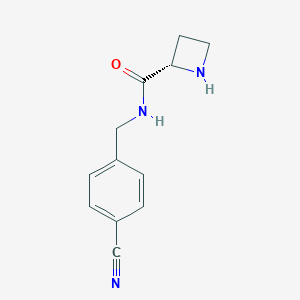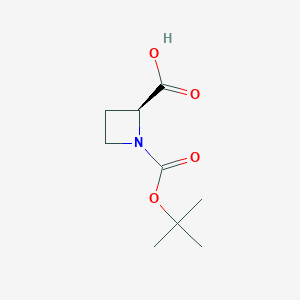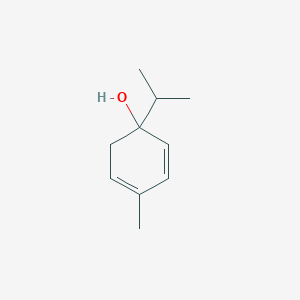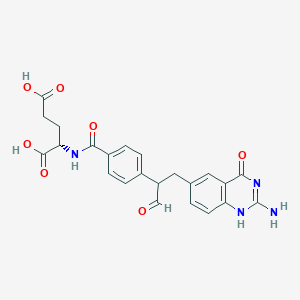
10-Formyl-5,8-10-trideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Formyl-5,8-10-trideazafolic acid (10-formyl-THF) is a synthetic analog of folic acid that has been extensively studied for its potential applications in scientific research. This compound is structurally similar to natural folates but has unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 10-formyl-THF is complex and multifaceted, involving interactions with various enzymes and metabolic pathways. This compound acts as a competitive inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of thymidylate and other nucleotides. By blocking this enzyme, 10-formyl-THF disrupts the normal process of DNA synthesis and repair, leading to cell death in rapidly dividing cells.
Effets Biochimiques Et Physiologiques
In addition to its effects on cancer cells, 10-formyl-THF has been shown to have a range of biochemical and physiological effects in normal cells. This compound can modulate the activity of various enzymes involved in folate metabolism, leading to changes in the levels of key metabolites such as tetrahydrofolate and S-adenosylmethionine. These changes can have downstream effects on a wide range of cellular processes, including gene expression, protein synthesis, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 10-formyl-THF in laboratory experiments is its selectivity for cancer cells. This compound can be used to specifically target tumor cells while leaving normal cells relatively unaffected, making it a valuable tool for studying cancer biology and developing new anti-cancer therapies. However, 10-formyl-THF also has some limitations, including its relatively low stability and the need for specialized equipment and techniques for its synthesis and handling.
Orientations Futures
There are many potential future directions for research on 10-formyl-THF and related compounds. One promising area of investigation is the development of new analogs with improved stability and selectivity for cancer cells. Another potential direction is the use of 10-formyl-THF as a tool for investigating the role of folate metabolism in other diseases and physiological processes, such as neurodegenerative disorders and immune function. Additionally, further research is needed to fully understand the complex mechanisms of action of 10-formyl-THF and its potential applications in both basic and clinical research.
Méthodes De Synthèse
The synthesis of 10-formyl-THF involves several steps, including the reduction of folic acid to dihydrofolic acid, followed by the removal of the 5-methyl group and the formylation of the resulting 5,8-dihydrofolate. The final product is a white powder that is soluble in water and stable under normal laboratory conditions.
Applications De Recherche Scientifique
10-formyl-THF has been used in a wide range of scientific research applications, including studies of DNA synthesis and repair, enzyme kinetics, and metabolic pathways. This compound is particularly useful for investigating the role of folate metabolism in cancer cells, as it can be selectively taken up by tumor cells and used to disrupt their growth and proliferation.
Propriétés
Numéro CAS |
143436-91-3 |
|---|---|
Nom du produit |
10-Formyl-5,8-10-trideazafolic acid |
Formule moléculaire |
C23H22N4O7 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[1-(2-amino-4-oxo-3H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1 |
Clé InChI |
QUTYGDYGQXUSRV-PKHIMPSTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
10-formyl-5,8-10-trideazafolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



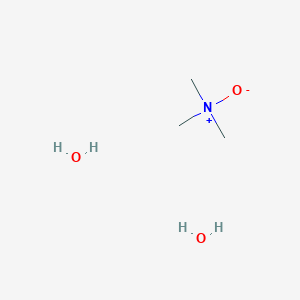
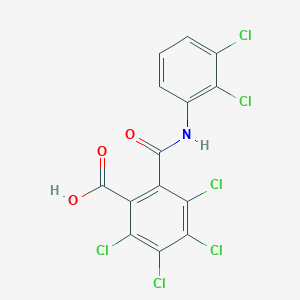
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
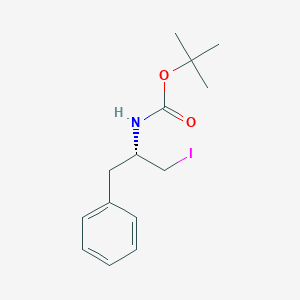
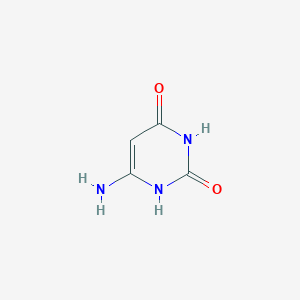
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
